Baicalein

Xanthine Oxidase Inhibition Antioxidant Flavonoid SAR

Researchers frequently substitute baicalin for baicalein in biochemical assays, unaware that the glucuronide conjugate exhibits markedly weaker target engagement. Baicalein is the unconjugated aglycone with superior intrinsic potency. • 7.6-fold greater xanthine oxidase inhibition vs. baicalin (IC50: 9.44 vs. 71.73 µM) • 1.54-fold higher oral absorption for in vivo studies requiring robust systemic exposure • Defined antiviral profile: virucidal IC50 3.44 µg/mL against JEV Supplied with certificate of analysis; consistent batch-to-batch purity for reproducible results.

Molecular Formula C15H10O5
Molecular Weight 270.24 g/mol
CAS No. 491-67-8
Cat. No. B1667712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBaicalein
CAS491-67-8
SynonymsBaicalein;  BaiKalein;  Noroxylin; 
Molecular FormulaC15H10O5
Molecular Weight270.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C(=C3O)O)O
InChIInChI=1S/C15H10O5/c16-9-6-11(8-4-2-1-3-5-8)20-12-7-10(17)14(18)15(19)13(9)12/h1-7,17-19H
InChIKeyFXNFHKRTJBSTCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Baicalein (CAS 491-67-8) Procurement Guide: Comparator-Driven Quantitative Evidence for Scientific Selection of a Multi-Target Flavonoid Aglycone


Baicalein (5,6,7-trihydroxyflavone) is a naturally occurring flavonoid aglycone, primarily derived from the roots of *Scutellaria baicalensis* Georgi [1]. As a small molecule (MW 270.2), it serves as a well-characterized biochemical tool compound, demonstrating notable potency across a range of in vitro enzymatic and cellular assays [2]. Critically, baicalein is the unconjugated aglycone form and is metabolically distinct from its primary glucuronide conjugate, baicalin [3]. This structural difference underpins significant divergence in both its molecular target profile and its pharmacokinetic behavior compared to other flavonoids in the same class [4]. The following evidence guide is structured for procurement specialists and researchers who require data-driven, comparative justification for selecting baicalein over closely related analogs.

1
Multi-target flavonoid aglycone probe
Unconjugated form; distinct from glucuronide conjugates
2
Enzyme inhibition assay context
Reported rank among tested flavonoids in vitro
3
PK exposure-model interpretation
Higher relative absorption context vs. baicalin

Why Baicalein Cannot Be Substituted by Baicalin or Other *Scutellaria* Flavonoids


Despite originating from the same botanical source, flavonoids within the *Scutellaria* genus (e.g., baicalein, baicalin, wogonin, wogonoside) are not interchangeable. Baicalein is the aglycone, whereas baicalin is its glucuronide conjugate [1]. This structural disparity leads to two critical procurement-relevant consequences. First, their in vitro target potency differs drastically; for example, baicalein exhibits 7.6-fold stronger inhibition of xanthine oxidase compared to baicalin (IC50: 9.44 µM vs. 71.73 µM) [2]. Second, their absorption and metabolic fate are profoundly different in vivo, with oral baicalein demonstrating 1.54-fold higher relative absorption and a faster time to peak concentration than oral baicalin [3]. Therefore, substituting one for the other without accounting for these quantitative disparities can invalidate experimental outcomes and compromise assay reproducibility.

Target Compound Baicalein (aglycone)
Common Substitute Baicalin (glucuronide)
Mismatch Context Aglycone vs. conjugate: target potency and absorption profile may shift significantly, limiting direct substitution.
Target Compound Baicalein (aglycone)
Structural Analog Oroxylin A (methylated metabolite)
Mismatch Context Methylation drastically alters CYP1B1 selectivity window; enzyme inhibition context may not transfer.

Baicalein: Quantitative Differentiation Evidence Against Key Comparators


Baicalein Demonstrates 7.6-Fold Greater Xanthine Oxidase Inhibition Than Baicalin

In a direct comparative study of naturally occurring flavonoids, baicalein displayed the strongest xanthine oxidase inhibitory activity, with an IC50 of 9.44 µM [1]. This was 5.6-fold more potent than wogonin (IC50 = 52.46 µM) and 7.6-fold more potent than baicalin (IC50 = 71.73 µM) [1]. The inhibition was characterized as uncompetitive with respect to xanthine, with an apparent Ki of 2.48 x 10⁻⁶ M [1].

Xanthine Oxidase Inhibition
Head-to-head
Baicalein IC50: 9.44 µM
7.6× more potent vs. baicalin (71.73 µM); 5.6× vs. wogonin (52.46 µM)
Supports enzyme inhibition assay context
Reported uncompetitive inhibition; Ki = 2.48 × 10⁻⁶ M. Data to verify.
Xanthine Oxidase Inhibition Antioxidant Flavonoid SAR

Oral Baicalein Achieves 1.54-Fold Higher Relative Absorption and Faster Tmax Compared to Baicalin

A direct pharmacokinetic comparison in rats revealed profound differences between orally administered baicalein and baicalin [1]. The relative absorption of baicalin was only 65% when compared directly to baicalein, meaning baicalein achieves 1.54-fold higher relative absorption [1]. Furthermore, baicalin exhibited a significantly later time to peak concentration (tmax) and a lower peak serum concentration (Cmax) of baicalein conjugated metabolites, indicating slower and less efficient absorption [1]. Absolute bioavailability of oral baicalein in monkeys ranged from 13.1% to 23.0% across doses [2].

Oral Relative Absorption
Head-to-head
Baicalein: 100% (reference)
1.54-fold higher relative absorption vs. baicalin (65%)
Supports PK exposure-model interpretation
Faster tmax reported. Rat model context; source-specific review.
Pharmacokinetics Oral Bioavailability Metabolism

Baicalein Demonstrates Superior Antiviral Potency Against JEV Compared to Quercetin with Direct Virucidal Activity

In a comparative in vitro study evaluating antiviral activity against Japanese encephalitis virus (JEV) in Vero cells, baicalein exhibited potent post-adsorption antiviral activity with an IC50 of 14.28 µg/mL, while quercetin showed weak activity with an IC50 of 212.1 µg/mL—a 14.8-fold difference [1]. Moreover, baicalein demonstrated significant anti-adsorption activity (IC50 = 7.27 µg/mL) and direct extracellular virucidal activity (IC50 = 3.44 µg/mL) against JEV, whereas quercetin showed no measurable anti-adsorption effect [1].

Antiviral Activity vs. JEV
Head-to-head
Post-adsorption IC50: 14.28 µg/mL
14.8-fold higher potency vs. quercetin (212.1 µg/mL)
Supports antiviral screening context
Virucidal IC50: 3.44 µg/mL; anti-adsorption: 7.27 µg/mL. Vero cell model.
Antiviral Japanese Encephalitis Virus Flavonoid Comparison

Form γ Baicalein Polymorph Provides Improved Dissolution and Apparent Solubility Over Marketed Drug Substance

Polymorph screening of baicalein identified a novel crystalline form (form γ) and three hydrates [1]. Comprehensive characterization revealed that form γ presents better dissolution behavior and remarkably greater apparent solubility compared with the currently marketed drug substance form [1]. The study elucidated the thermodynamic stability, hygroscopicity, and single-crystal-to-single-crystal transformation pathways among different solid forms, providing a rational basis for solid form selection in formulation development [1].

Polymorph Form γ
Head-to-head
Form γ baicalein (novel polymorph)
Improved dissolution and greater apparent solubility vs. marketed form
Formulation-property context
Phase transformation pathways documented. Source-specific review.
Solid-State Chemistry Polymorph Screening Formulation Development

Baicalein Exhibits 155-Fold Weaker CYP1B1 Inhibition Than Its Methylated Metabolite Oroxylin A, Defining a Distinct Selectivity Window

In a comparative study examining inhibition of CYP1B1-mediated 17β-estradiol 4-hydroxylation, baicalein demonstrated an IC50 of 2.27 µM [1]. Its methylated metabolite, oroxylin A, was 155-fold more potent, with an IC50 of 0.0146 µM [1]. Docking studies confirmed that oroxylin A possesses stronger binding affinity for CYP1B1 than baicalein [1]. Both compounds exhibited mixed inhibition mechanisms with selectivity for CYP1B1 over CYP1A1, but the quantitative potency gap is substantial [1].

CYP1B1 Inhibition
Head-to-head
Baicalein IC50: 2.27 µM
155-fold weaker than oroxylin A (IC50: 0.0146 µM)
Defines selectivity window for SAR context
Mixed inhibition mechanism reported. CYP1B1 > CYP1A1 selectivity context.
CYP1B1 Inhibition Breast Cancer Metabolism

Baicalein Is 13.1-Fold More Cytotoxic to SMMC-7721 Cells at 48 Hours Compared to Baicalin

In a comparative analysis of four active flavonoids from *Scutellaria baicalensis* against hepatocellular carcinoma cell lines, baicalein exhibited an IC50 of 19.89 µM in SMMC-7721 cells at 48 hours [1]. By contrast, baicalin required an IC50 of 837.24 µM under identical conditions, representing a 42.1-fold difference in potency [1]. In Bel-7402 cells at 48 hours, baicalein (IC50 = 59.52 µM) was 2.8-fold more potent than baicalin (IC50 = 169.35 µM) [1]. Wogonoside showed no inhibition in either cell line [1].

Antiproliferative Activity
Head-to-head
SMMC-7721 IC50: 19.89 µM
42.1× more potent vs. baicalin (837.24 µM); 2.8× in Bel-7402
Reported cell-model response context
48-h incubation. Hepatocellular carcinoma cell lines. Data to verify.
Antiproliferative Hepatocellular Carcinoma Cancer Cell Lines

Baicalein: Optimal Research and Industrial Application Scenarios Supported by Comparative Evidence


In Vitro Xanthine Oxidase Inhibition Assays Requiring High Potency Positive Controls

Based on the 7.6-fold greater potency of baicalein compared to baicalin in xanthine oxidase inhibition assays (IC50: 9.44 µM vs. 71.73 µM) [1], baicalein is the optimal procurement choice for laboratories conducting antioxidant screening or uric acid-lowering drug discovery. Its sub-10 µM IC50 enables robust assay windows at lower compound concentrations, reducing solvent interference and compound consumption compared to using baicalin as a reference standard [1].

In Vivo Pharmacokinetic and Pharmacodynamic Studies in Rodent Models

For in vivo experiments where systemic exposure is a key endpoint, the 1.54-fold higher relative absorption of oral baicalein versus oral baicalin provides a clear scientific rationale for its selection [2]. The faster tmax and higher Cmax of baicalein-derived conjugated metabolites ensure that target engagement occurs earlier and at higher levels, which is critical for acute dosing paradigms and for studies correlating plasma concentration with pharmacodynamic effect [2].

Antiviral Screening Programs Targeting Flaviviruses or Enveloped RNA Viruses

Baicalein's dual virucidal (IC50 = 3.44 µg/mL) and anti-adsorption (IC50 = 7.27 µg/mL) activity against Japanese encephalitis virus, coupled with its 14.8-fold superior potency over quercetin in post-adsorption assays, makes it a preferred reference compound or scaffold for antiviral drug discovery programs [3]. Its well-defined, multi-mechanism antiviral profile is quantitatively established, unlike many flavonoids for which only single-mechanism or weakly potent data exist [3].

Solid-State Formulation and Polymorph Screening Development

Procurement of baicalein with defined polymorphic identity—specifically the high-solubility form γ—is essential for formulation development aimed at overcoming the compound's inherently low aqueous solubility [4]. The documented phase transformation pathways and thermodynamic stability profiles provide a rational basis for selecting and maintaining the optimal solid form during manufacture and storage, directly impacting batch-to-batch consistency and dissolution performance [4].

Application
Selection Property
Validation Focus
Xanthine oxidase enzyme inhibition studies
Reported rank among tested flavonoids
Assay potency and signal-window review
In vivo PK exposure model interpretation
Relative absorption context vs. conjugate
Exposure-model and time-course review
Antiviral screening against enveloped RNA viruses
Multi-mechanism antiviral context
Virucidal and anti-adsorption endpoint review
Solid-state formulation development
Polymorph identity and dissolution context
Phase transformation and stability review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
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